N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride is a chemical compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a phenyl group attached to the carbamoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient in producing 2-anilinopyrimidines, including novel derivatives . The reaction conditions often involve the use of aromatic nucleophilic substitution, where the halogen atom in the pyrimidine ring is replaced by the aniline derivative under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include aniline derivatives, strong acids, and bases. Microwave-assisted conditions are often employed to enhance reaction efficiency and reduce by-product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with aniline derivatives can yield various 2-anilinopyrimidine derivatives .
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets and pathways are determined by the specific applications and reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride include:
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl bromide
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl iodide
- N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl fluoride
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring and the presence of the carbamoyl chloride moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C13H12ClN3O |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamoyl chloride |
InChI |
InChI=1S/C13H12ClN3O/c1-9-8-10(2)16-13(15-9)17(12(14)18)11-6-4-3-5-7-11/h3-8H,1-2H3 |
InChI Key |
NQWPMMGOXPNSLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C2=CC=CC=C2)C(=O)Cl)C |
Origin of Product |
United States |
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